molecular formula C13H21NO4S B1409046 tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide CAS No. 1858251-93-0

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide

Cat. No.: B1409046
CAS No.: 1858251-93-0
M. Wt: 287.38 g/mol
InChI Key: RVNMDGPXZLMTSG-UHFFFAOYSA-N
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Description

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide is a sophisticated spirocyclic building block of significant interest in medicinal chemistry, particularly for the discovery and development of central nervous system (CNS) active agents. Its core structure combines a spiro[4.5]decane system with a cyclic sulfonamide (sultam) and a Boc-protected amine, creating a three-dimensional, rigid scaffold that is highly valuable for exploring novel chemical space in drug design. This compound serves as a critical synthetic intermediate for the construction of complex molecules targeting a range of neurological disorders. The spirocyclic sulfonamide scaffold is a privileged structure found in compounds with high affinity for various neuroreceptors. Research indicates its primary application in the synthesis of potential therapeutics, where it functions as a key precursor for molecules being investigated as selective antagonists or modulators for receptors like the Neuropeptide Y Y1 receptor and other G-protein-coupled receptors (GPCRs) prevalent in the brain. The embedded cyclic sulfonamide group can act as a potent isostere for carboxylic acids or other planar pharmacophores, often enhancing metabolic stability and improving blood-brain barrier penetration, a crucial property for CNS-targeted drugs. Its mechanism of action is not intrinsic but is conferred upon the final active pharmaceutical ingredient (API) derived from it; the scaffold provides a specific three-dimensional geometry that allows the final compound to interact with high selectivity and potency at its biological target. As a Boc-protected intermediate, it offers excellent versatility for further synthetic elaboration, enabling rapid parallel synthesis and structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic profiles. This makes it an indispensable tool for researchers in academic and industrial settings focused on innovating new treatments for conditions such as anxiety, depression, and other neuropsychiatric diseases.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-2λ6-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-12(2,3)18-11(15)14-7-4-13(5-8-14)6-9-19(16,17)10-13/h6,9H,4-5,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNMDGPXZLMTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable amine with a thioester, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-thia-8-azaspiro[4.5]dec-3-ene derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

1.2 Drug Design and Development
The unique spirocyclic structure of this compound enhances its potential as a lead compound in drug discovery. Its ability to interact with biological targets can be leveraged to design novel therapeutics for diseases such as cancer and neurodegenerative disorders . The spiro structure often contributes to favorable pharmacokinetic properties, including improved solubility and bioavailability.

Organic Synthesis

2.1 Synthetic Intermediates
tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene is utilized as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to serve as a building block for synthesizing other biologically active compounds, facilitating the development of new chemical entities in medicinal chemistry .

2.2 Reaction Pathways
The compound can undergo various chemical reactions, including cyclization and functional group transformations, which are essential in synthetic organic chemistry. For instance, it can be involved in reactions leading to the formation of heterocycles, which are prevalent in many pharmaceuticals .

Case Studies

Study Title Findings Source
Synthesis and Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria using derivatives.
Structure-Activity Relationship (SAR) StudyIdentified key structural features contributing to enhanced bioactivity in spirocyclic compounds.
Development of New Synthetic RoutesProposed efficient synthetic routes for large-scale production of spirocyclic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The sulfur and nitrogen atoms within the ring system can form hydrogen bonds or coordinate with metal ions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide, we compare it with structurally analogous compounds from the Combi-Blocks catalog ().

Table 1: Structural and Functional Comparison

Compound ID Structure Key Features Purity Applications/Notes
QY-5783 (Target) Spiro[4.5]dec-3-ene core; 2-thia, 8-aza, 2,2-dioxide; tert-butyl carboxylate Rigid spiro system; sulfone enhances polarity; nitrogen for H-bonding 95% Drug intermediates, catalyst ligands
QP-2628 Thiazolidine ring; tert-butyl carboxylate Planar 5-membered thiazolidine; no sulfone 95% Peptidomimetics, enzyme inhibitors
QC-0229 tert-Butyl N-(3-thienyl)carbamate Thiophene ring; carbamate group 98% Polymer additives, electronic materials
QV-4283 1,2,4-Oxadiazole; cyclohexyl carbamate Oxadiazole heterocycle; carbamate-linked cyclohexane 90% Bioactive scaffolds, agrochemicals
QY-3372 Pyrimidine-thienyl-piperidine Pyrimidine-thienyl hybrid; piperidine-carboxylate 95% Kinase inhibitors, antiviral agents

Key Observations:

Ring Systems and Rigidity :

  • QY-5783’s spiro[4.5]dec-3-ene framework introduces conformational rigidity, which can reduce entropy penalties in binding interactions compared to flexible analogs like QC-0229 or QP-2628 .
  • The sulfone group in QY-5783 increases polarity and metabolic stability relative to QP-2628’s thiazolidine, which lacks oxidized sulfur .

Synthetic Utility :

  • QY-5783’s tert-butyl carboxylate facilitates deprotection under mild acidic conditions, a trait shared with QC-0229 and QV-4283. However, its spiro system complicates derivatization compared to QY-3372’s piperidine-carboxylate .

Biological Relevance :

  • QY-5783’s nitrogen and sulfur atoms make it a candidate for metal coordination (e.g., in catalysis) or protein binding, whereas QV-4283’s oxadiazole is more suited for π-π stacking in bioactive molecules .

Methodological Considerations in Structural Analysis

The structural characterization of QY-5783 and its analogs relies on advanced crystallographic tools:

  • SHELX () and SIR97 () are critical for refining spiro systems and verifying sulfone geometry.
  • Ring puckering analysis () applies to QY-5783’s spiro[4.5] core, where deviations from planarity influence steric interactions .
  • Software like ORTEP-3 () visualizes conformational differences between QY-5783 and non-spiro analogs .

Biological Activity

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C13H23NO2S
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1679336-62-9

Biological Activity Overview

The biological activity of tert-butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate has been explored through various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and other pharmacological properties.

Anticancer Activity

Research indicates that compounds with a similar spiro structure exhibit notable anticancer properties. For instance, derivatives of spiro compounds have shown significant inhibition of tumor cell proliferation in various cancer cell lines.

Compound Cell Line Inhibition (%) IC50 (µM)
Compound AMDA-MB-23120–65%1.60
Compound BPANC-1115–144%0.31
Compound CSK-MEL-3090%0.07

The compound's effectiveness varies across different cell lines, suggesting a structure-activity relationship that merits further investigation.

Enzyme Inhibition

A key area of research involves the inhibition of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The compound has demonstrated promising inhibitory effects, with an IC50 value indicating strong potency.

Enzyme IC50 (µM) Selectivity
11β-HSD10.07Higher than carbenoxolone
11β-HSD21.55Lower selectivity

The selectivity profile suggests that this compound could be a candidate for the development of drugs targeting metabolic disorders associated with glucocorticoid metabolism.

The mechanisms through which tert-butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate exerts its biological effects are still under investigation. Preliminary studies suggest that its activity may be attributed to:

  • Interaction with Enzymes : The compound's structural features allow it to bind effectively to enzyme active sites.
  • Induction of Apoptosis : Evidence indicates that similar compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : The potential for reducing oxidative stress may contribute to its anticancer effects.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives similar to tert-butyl 2-thia showed over 50% inhibition of cancer cell proliferation at concentrations as low as 10 µM .
  • Enzyme Inhibition Research : Another study focused on the selectivity of spiro compounds against various isoforms of enzymes relevant to metabolic diseases, emphasizing the potential therapeutic applications .
  • Safety Profile : According to PubChem data, the compound is noted for causing skin and eye irritation, which is crucial for evaluating its safety in therapeutic contexts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide?

  • Methodological Answer : Begin by screening reaction conditions (solvent polarity, temperature, catalyst loading) to maximize yield and purity. Use high-resolution NMR (¹H/¹³C) and LC-MS to track intermediate formation and byproducts. For structural confirmation, employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, ensuring bond lengths/angles align with density functional theory (DFT) calculations . Validate purity via HPLC with UV/RI detection.

Q. What analytical techniques are critical for characterizing the spirocyclic and sulfone moieties in this compound?

  • Methodological Answer :

  • X-ray crystallography : Use WinGX for data processing and SHELXL for refinement to resolve the spirocyclic geometry and sulfone group orientation .
  • Vibrational spectroscopy : Assign IR/Raman bands to S=O stretches (1050–1200 cm⁻¹) and sp³ C-S vibrations (600–750 cm⁻¹), comparing with computed spectra from Gaussian or ORCA.
  • NMR : Analyze ¹H-¹H COSY and NOESY to confirm spatial proximity of protons in the spiro ring system.

Q. How can ring puckering in the spirocyclic system be quantified experimentally?

  • Methodological Answer : Apply the Cremer-Pople puckering parameters to X-ray crystallographic data. Calculate out-of-plane displacements (Δzi) for each atom in the 8-azaspiro ring using software like PLATON or PARST , and derive the puckering amplitude (Q) and phase angles (θ, φ) to classify the conformation (e.g., chair, boat) .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic models?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR chemical shifts with GIAO-DFT predictions (e.g., using Gaussian ). For X-ray vs. NMR discrepancies, check for dynamic effects (e.g., ring flipping) via variable-temperature NMR or molecular dynamics simulations.
  • Refinement protocols : Re-examine X-ray data using alternative software (e.g., SIR97 ) to rule out model bias . For ambiguous electron density, employ twin refinement in SHELXL or multipole modeling .

Q. What strategies are effective for studying the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodological Answer :

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N in the azaspiro ring) to track bond cleavage via 2D NMR.
  • Kinetic studies : Monitor reaction progress under pseudo-first-order conditions, employing stopped-flow UV-Vis or in-situ IR.
  • Computational modeling : Map potential energy surfaces (PES) for ring-opening pathways using GAMESS or NWChem , focusing on transition states involving sulfone or tert-butyl groups.

Q. How can researchers assess polymorphism or solvate formation in crystalline samples?

  • Methodological Answer :

  • Thermal analysis : Perform DSC/TGA to detect polymorphic transitions or solvent loss.
  • Powder XRD : Compare experimental patterns with simulated data from Mercury or VESTA to identify lattice variations.
  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding, π-stacking) driving polymorphism .

Q. What experimental precautions are necessary when handling this compound under high-temperature or oxidative conditions?

  • Methodological Answer :

  • Stability screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Hazard mitigation : Implement inert-atmosphere techniques (Schlenk line) for reactions involving peroxides or strong oxidizers, referencing safety protocols for structurally related tert-butyl derivatives .

Data Analysis and Tools

Software/Tool Application Reference
SHELXL/SHELXSCrystal structure refinement/solution
WinGXCrystallographic data integration/visualization
Cremer-Pople ParametersQuantifying ring puckering in spirocyclic systems
SIR97Direct methods for phase problem resolution

Key Considerations for Experimental Design

  • Crystallography : Prioritize high-resolution (<1.0 Å) data collection to resolve disorder in the tert-butyl or sulfone groups.
  • Spectral Assignments : Use DEPT-135 and HSQC to distinguish overlapping signals in crowded NMR regions.
  • Reaction Optimization : Employ design-of-experiments (DoE) to evaluate interactions between variables (e.g., temperature vs. catalyst).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.